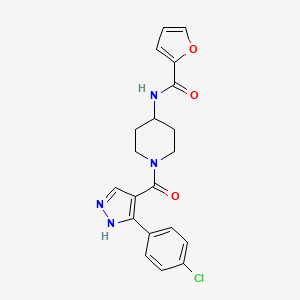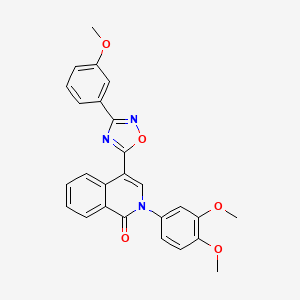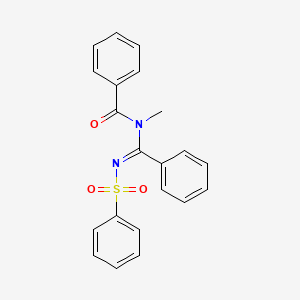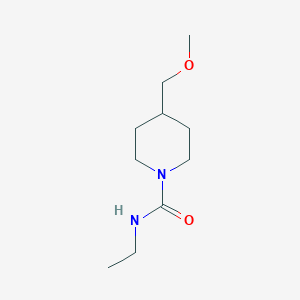
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone is a heterocyclic chemical compound. There are two isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the most common . This type of compounds play an important role in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
Quinazolinones can be synthesized through the condensation of anthranilic acid, primary amine, and carboxylic acid . The acetylphenyl group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a benzene ring fused to a 1,3-diazine ring . The acetylphenyl group is a phenyl ring with an acetyl group (CH3CO-) attached .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, particularly at the nitrogen atoms and at the carbonyl group . They can act as electrophiles and react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one” would depend on the exact structure of the compound. Generally, quinazolinones are crystalline solids .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
679830-03-6 |
|---|---|
Nom du produit |
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Formule moléculaire |
C16H12N2O2S |
Poids moléculaire |
296.34 |
Nom IUPAC |
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21) |
Clé InChI |
FUKWUHABWPUSSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2453414.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)



![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)